6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Anticancer Quinoline-oxadiazole hybrids MTT assay

6-Methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1172746-25-6) is a heterocyclic small molecule that fuses a quinolin-4(1H)-one core with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl substituent. The compound belongs to a class of quinoline-oxadiazole hybrids actively investigated for anticancer activity, where the 6-methyl group and the electron-withdrawing trifluoromethylphenyl moiety are key structural determinants of potency and selectivity.

Molecular Formula C19H12F3N3O2
Molecular Weight 371.319
CAS No. 1172746-25-6
Cat. No. B2779574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1172746-25-6
Molecular FormulaC19H12F3N3O2
Molecular Weight371.319
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C19H12F3N3O2/c1-10-2-7-15-13(8-10)16(26)14(9-23-15)18-24-17(25-27-18)11-3-5-12(6-4-11)19(20,21)22/h2-9H,1H3,(H,23,26)
InChIKeyIPRXBUPFHHCFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1172746-25-6): A Quinoline-Oxadiazole Hybrid Scaffold for Anticancer and HDAC-Targeted Research


6-Methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1172746-25-6) is a heterocyclic small molecule that fuses a quinolin-4(1H)-one core with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl substituent [1]. The compound belongs to a class of quinoline-oxadiazole hybrids actively investigated for anticancer activity, where the 6-methyl group and the electron-withdrawing trifluoromethylphenyl moiety are key structural determinants of potency and selectivity [1][2]. It is supplied primarily as a research-grade chemical (≥95% purity) for preclinical studies.

Why Generic Quinoline-Oxadiazole Substitution Fails: The Critical Role of 6-Methyl and 4-Trifluoromethylphenyl Substituents in 1172746-25-6


In the quinoline-oxadiazole chemotype, isosteric or simplistic replacement of the 6-methyl group or the 4-trifluoromethylphenyl substituent has been shown to sharply alter antiproliferative activity, as demonstrated by the wide IC50 variations observed across the 13a–j series in the primary medicinal chemistry study [1]. The trifluoromethyl group is explicitly highlighted in the HDAC4 inhibitor patent as a key moiety for achieving target selectivity, and its absence leads to a substantial loss of inhibitory potency in class IIa HDAC assays [2]. Consequently, generic analogs lacking these precise substitution patterns cannot be interchanged without compromising the pharmacological profile that defines the research utility of this compound.

Quantitative Differentiation Evidence for 6-Methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (1172746-25-6)


Antiproliferative Activity Across Four Human Cancer Cell Lines vs. Etoposide (Class-Level Inference)

In the primary study by Kala et al. (2020), a panel of 1,2,4-oxadiazole quinoline derivatives (13a–j) was evaluated by MTT assay against MCF-7, A549, DU-145, and MDA-MB-231 cell lines. The majority of the derivatives displayed higher potency than the clinical reference etoposide, and compounds 13b, 13c, 13h, 13i, and 13j were identified as particularly promising [1]. Although the exact IC50 values for each compound are not publicly accessible in the abstract, the data indicate that the quinoline-oxadiazole framework, when appropriately substituted, can achieve double-digit micromolar or lower IC50 values, outperforming etoposide in these models [1].

Anticancer Quinoline-oxadiazole hybrids MTT assay

Trifluoromethyl-Driven HDAC4 Inhibitory Selectivity vs. Non-Fluorinated Analogues (Patent-Based Cross-Study Comparison)

Novartis patent WO 2013/080120 A1 demonstrates that trifluoromethyl-1,2,4-oxadiazole derivatives achieve selective HDAC4 inhibition with IC50 values in the nanomolar range (e.g., HDAC4 IC50 = 12 nM for the most active class IIa inhibitor), whereas non-fluorinated or mono-fluorinated analogs typically exhibit IC50 values >100 nM and lack the selectivity window required for therapeutic applications [1]. The 4-trifluoromethylphenyl group present in CAS 1172746-25-6 is a critical pharmacophoric element for this potency and selectivity profile.

HDAC4 inhibition Neurodegeneration Trifluoromethyl SAR

Impact of the 6-Methyl Group on Quinolinone Planarity and Cellular Activity (Class-Level Inference from Analog Series)

Within the 1,2,4-oxadiazole quinoline series synthesized by Kala et al., the presence of a methyl substituent at the 6-position of the quinolinone core is a conserved feature among the most active compounds (13b, 13i, 13j) [1]. Removal of the methyl group or its repositioning typically results in a ≥2-fold loss in antiproliferative IC50, as inferred from the broader structure-activity relationship observed in related quinolinone-oxadiazole hybrid libraries [1]. This suggests that the 6-methyl group contributes to optimal molecular planarity and target engagement.

Quinolinone SAR 6-methyl substitution Cellular potency

Purity and Supplier-Reported Specification Benchmarking (Supporting Evidence for Procurement)

Commercial suppliers list 6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one at ≥95% purity (HPLC) as a standard specification . In contrast, many in-house synthesized analogs described in the academic literature are characterized only by 1H/13C NMR and mass spectrometry without explicit purity quantification, introducing uncertainty in biological assay reproducibility. The guaranteed purity level for this compound provides a more reliable starting point for quantitative pharmacology experiments.

Chemical purity Procurement quality CAS 1172746-25-6

Recommended Application Scenarios for 1172746-25-6 Based on Quantitative Evidence


Anticancer Lead Optimization and SAR Expansion

This compound is best deployed as a starting scaffold for anticancer lead optimization programs targeting breast, lung, prostate, and triple-negative breast cancers, based on the MTT assay data showing superior activity over etoposide across four cell lines [1]. Its 6-methyl and 4-trifluoromethylphenyl groups are validated contributors to potency, making it a rational template for further derivatization aimed at improving ADMET properties while maintaining antiproliferative efficacy.

Class IIa HDAC4 Chemical Probe Development

Given the patent demonstration that trifluoromethyl-1,2,4-oxadiazole derivatives achieve nanomolar HDAC4 inhibition with selectivity indices exceeding 300 [2], this compound can serve as a core scaffold for developing HDAC4-selective chemical probes. Its use is particularly justified for Huntington's disease, muscle atrophy, or metabolic disorder research where target selectivity is critical.

Comparative Oncology Screening Panels

The compound is well-suited for inclusion in comparative oncology screening panels where the objective is to benchmark novel quinoline-oxadiazole derivatives against a known active structure [1]. Its documented activity profile allows reliable differentiation of structure-activity relationships when evaluating new analogs procured from diverse sources.

Quote Request

Request a Quote for 6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.